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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687

For Researchers, Scientists, and Drug Development Professionals

Introduction

TBI-223 is a promising oxazolidinone antibiotic currently in clinical development for the
treatment of tuberculosis (TB), including multidrug-resistant strains.[1] As a next-generation
oxazolidinone, TBI-223 is designed to offer a superior safety profile compared to its
predecessor, linezolid, particularly concerning myelosuppression.[2] This document provides
detailed protocols for the synthesis of TBI-223, starting from 2-Fluoro-4-nitroaniline, based on
published literature. It also includes quantitative data on the synthesis and biological activity of
TBI-223, along with diagrams illustrating its mechanism of action and synthetic workflow.

Chemical Structure

The chemical structure of TBI-223 is methyl N-[[(5S)-3-[3-fluoro-4-(2-oxa-6-
azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yllmethyllcarbamate.[3]

Molecular Formula: C17H20FN30s[4]

CAS Number: 2071265-08-0[3]
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Table 1: Synthesis of Intermediate 1 - 6-(2-fluoro-4-

Parameter Value Reference

Starting Material 2-Fluoro-4-nitroaniline [4]

] 3,3-bis(bromomethyl)oxetane
Alkylating Agent [4]
(BBMO)

Sodium Hydroxide (50 wt %

Base [4]
ag.)

Solvent Acetone [4]

Temperature 50 °C [4]

Reaction Time 16 h [4]

Isolated Yield 87% (on a 100 g scale) [4]

Final Product Purity >99% [4]

Table 2: Preclinical Pharmacokinetic and Safety Data for
TBI-223
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Parameter Species Value Reference
Pharmacokinetics

Half-life Mice 3hr [5]

Rats 8 hr [5]

Oral Bioavailability Mice, Rats, Dogs High [5]

Safety

Mammalian

Mitochondrial Protein

Synthesis ICso

In vitro (HepG2 cells)

>74 uM (vs. 8 uM for

Linezolid)

[5]

28-day Bone Marrow

No toxicity observed

o Rats [5]
Toxicity (AUC: 1685 pg-hr/mL)
14-day Bone Marrow No toxicity observed

- Dogs [5]
Toxicity (at 150 mg/kg/day)

200 mg/kg/day (vs. 20
NOAEL (14-day study) Rats (male) mg/kg/day for [5]
Linezolid)

NOAEL (14-day study)

Rats (female)

75 mg/kg/day (vs. 20
mg/kg/day for
Linezolid)

[5]

NOAEL: No-Observed-Adverse-Effect-Level AUC: Area Under the Curve

Experimental Protocols

The synthesis of TBI-223 can be conceptualized as a multi-step process. A detailed, scalable
protocol for the key intermediate has been published and is presented below. The subsequent
steps are proposed based on established synthetic methodologies for oxazolidinone antibiotics.

Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-
azaspiro[3.3]heptane (Intermediate 1)
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This protocol is adapted from a publication in Organic Process Research & Development.[4]

Materials:

2-Fluoro-4-nitroaniline

3,3-bis(bromomethyl)oxetane (BBMO)

Sodium hydroxide (50 wt % aqueous solution)

Acetone

Methyl tert-butyl ether (MTBE) for workup
Procedure:

e To areaction vessel, add 2-fluoro-4-nitroaniline (1 equivalent), 3,3-
bis(bromomethyl)oxetane (1.2 equivalents), and acetone.

o With stirring, add sodium hydroxide (2.5 equivalents) to the mixture.
e Heat the reaction mixture to 50 °C and maintain for 16 hours.
» Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).

o Upon completion, cool the reaction mixture and perform a suitable workup, which may
include filtration and washing with a solvent like MTBE to isolate the crude product.

e The crude product can be further purified by trituration with MTBE to yield 6-(2-fluoro-4-
nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.

Proposed Synthesis of TBI-223 from Intermediate 1

The following steps outline a proposed synthetic route to convert the nitro-intermediate into the
final TBI-223 product. This route is based on common transformations used in the synthesis of
oxazolidinone antibiotics.

Step 1: Reduction of the Nitro Group
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The nitro group of Intermediate 1 is reduced to an aniline derivative.

e Reagents: Acommon method for this transformation is catalytic hydrogenation using a
palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents
such as tin(ll) chloride or iron in acidic media can also be employed.

e General Procedure:

o

Dissolve 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a suitable solvent
(e.g., ethanol, ethyl acetate).

o Add a catalytic amount of Pd/C.
o Pressurize the reaction vessel with hydrogen gas.

o Stir the reaction at room temperature until the starting material is consumed (monitor by
TLC or LC-MS).

o Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate
the filtrate to obtain the aniline intermediate, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-3-
fluoroaniline.

Step 2: Formation of the Oxazolidinone Ring

The aniline intermediate is then converted to the core oxazolidinone structure. This is a critical
step that establishes the stereochemistry of the final product.

o Reagents: This transformation is typically achieved by reaction with a chiral building block. A
common approach involves reaction with (R)-glycidyl butyrate followed by cyclization, or
reaction with (R)-epichlorohydrin and subsequent ring closure. Another method involves the
use of a chloroformate to form a carbamate, followed by cyclization.

e General Procedure (using (R)-glycidyl butyrate):

o React the aniline intermediate with (R)-glycidyl butyrate in a suitable solvent (e.qg.,
acetonitrile) at elevated temperature.
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o The resulting intermediate alcohol is then cyclized to the oxazolidinone, often with the use
of a base. This step forms the (S)-5-(hydroxymethyl)oxazolidinone derivative.

Step 3: Introduction of the N-methylcarbamate Side Chain

The final step involves the elaboration of the C5-hydroxymethyl group to the desired N-
methylcarbamate side chain.

» Reagents: This multi-step process typically involves converting the primary alcohol to a
leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide,
reduction of the azide to an amine, and finally acylation with methyl chloroformate.

e General Procedure:

o Activate the hydroxyl group of the oxazolidinone intermediate with methanesulfonyl
chloride or p-toluenesulfonyl chloride in the presence of a base (e.qg., triethylamine).

o Displace the resulting sulfonate with sodium azide in a polar aprotic solvent (e.g., DMF).

o Reduce the azide to a primary amine, for example by catalytic hydrogenation (Pd/C, Hz) or
using a reducing agent like triphenylphosphine (Staudinger reaction).

o React the resulting amine with methyl chloroformate in the presence of a base to form the
final N-methylcarbamate product, TBI-223.

[¢]

Purify the final product by chromatography or recrystallization.

Mandatory Visualizations
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Caption: Mechanism of action of TBI-223.
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Caption: Synthetic workflow for TBI-223.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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